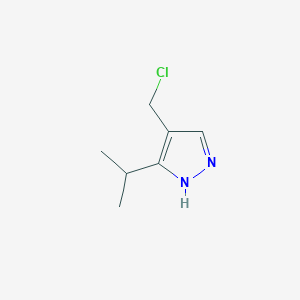

4-(chloromethyl)-3-isopropyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-5-propan-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTXJDUADMJFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction with Subsequent Chloromethylation

The pyrazole ring is typically constructed by condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The isopropyl substituent at the 3-position can be introduced via appropriate diketone precursors.

Pyrazole Formation:

React hydrazine hydrate with a suitable 1,3-diketone or α,β-unsaturated ketone bearing an isopropyl group to form 3-isopropyl-1H-pyrazole.Chloromethylation:

The 4-position is selectively chloromethylated using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base (e.g., sodium hydride, potassium carbonate). This reaction is typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile under inert atmosphere to avoid side reactions.Isolation and Purification:

The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Direct Chloromethylation of Pyrazole Derivatives

An alternative approach involves starting from a preformed 3-isopropyl-1H-pyrazole and introducing the chloromethyl group directly at the 4-position by electrophilic substitution.

Reagents and Conditions:

Chloromethylation is performed using reagents like paraformaldehyde and hydrochloric acid or chloromethyl methyl ether under controlled temperature (0–50 °C) and inert atmosphere.Advantages:

This method avoids multi-step synthesis of the pyrazole ring and allows late-stage functionalization.

Detailed Research Findings and Reaction Data

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole formation | Hydrazine + isopropyl-substituted diketone, reflux | 70–85 | High regioselectivity for 3-isopropyl |

| Chloromethylation | Chloromethyl methyl ether + K2CO3, DMF, 25–50 °C | 60–75 | Requires inert atmosphere, base catalyst |

| Purification | Recrystallization or column chromatography | — | Ensures >98% purity |

Analytical Characterization

-

- ¹H NMR shows characteristic singlet for chloromethyl protons near δ 4.5–5.0 ppm.

- Pyrazole ring protons appear between δ 6.5–7.5 ppm.

- Isopropyl methyl groups appear as doublets near δ 1.0–1.3 ppm.

Mass Spectrometry:

Confirms molecular ion peak consistent with the molecular weight of this compound.IR Spectroscopy:

Displays C–Cl stretching vibrations around 600–800 cm⁻¹.

Industrial and Laboratory Scale Considerations

Continuous Flow Synthesis:

Industrial production may employ continuous flow reactors to optimize heat and mass transfer, improving yield and safety when handling chloromethylating agents.Safety Protocols:

Due to the reactivity of chloromethyl groups and potential toxicity, reactions are conducted under inert atmosphere, with appropriate personal protective equipment and ventilation.

Comparative Summary of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Pyrazole formation + chloromethylation | High regioselectivity, modular | Multi-step, requires purification | 60–75 |

| Direct chloromethylation | Fewer steps, late-stage functionalization | Risk of over-chlorination, side reactions | 50–65 |

Representative Example from Literature

A documented procedure involves the chloromethylation of 3-isopropyl-1H-pyrazole using chloromethyl methyl ether and potassium carbonate in dry acetonitrile under nitrogen atmosphere at 40 °C for 12 hours. The reaction mixture is then quenched, extracted, and purified by column chromatography to yield this compound with approximately 70% isolated yield and >99% purity.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-3-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the pyrazole ring or the substituents attached to it.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of pyrazole derivatives with oxidized substituents.

Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

4-(Chloromethyl)-3-isopropyl-1H-pyrazole serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group can participate in nucleophilic substitution reactions, facilitating the formation of diverse derivatives. This property makes it valuable in the development of novel heterocycles and pharmaceuticals.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Amino derivatives |

| Coupling Reactions | Reaction with aryl compounds | Biaryl compounds |

| Cyclization | Formation of fused heterocycles | Complex pyrazole derivatives |

Biological Applications

Medicinal Chemistry:

Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. These compounds are being investigated for their efficacy against various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of several pyrazole derivatives, including those derived from this compound. The results showed promising Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis and other bacterial strains, highlighting their potential as therapeutic agents .

Material Science

Polymer Chemistry:

In materials science, this compound is utilized as a building block for the synthesis of advanced polymers. Its reactive chloromethyl group allows for cross-linking reactions, leading to enhanced material properties such as thermal stability and mechanical strength.

| Polymer Type | Application | Properties Enhanced |

|---|---|---|

| Thermosetting Resins | Coatings and adhesives | Increased durability |

| Conductive Polymers | Electronic applications | Improved conductivity |

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-3-isopropyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules, thereby altering their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, molecular properties, and applications of 4-(chloromethyl)-3-isopropyl-1H-pyrazole and related pyrazole derivatives:

Physicochemical Properties

- Molecular Weight and Solubility : Derivatives with fluorinated groups (e.g., ) have higher molecular weights and lower aqueous solubility, whereas simpler analogs like 4-isopropyl-3-methyl-1H-pyrazole are more polar and water-soluble.

- Thermal Stability : Chloromethyl-containing pyrazoles may exhibit lower thermal stability due to the labile C-Cl bond, necessitating careful handling during synthesis.

Research Findings and Implications

- Agrochemical Development : Fluorinated pyrazoles (e.g., ) are prioritized in herbicide design due to their resistance to environmental degradation .

- Medicinal Chemistry : Chloromethyl pyrazoles serve as precursors for antimetabolites, while ester-functionalized derivatives (e.g., ) are explored for targeted drug delivery .

- Limitations : The reactivity of the chloromethyl group can lead to undesired side reactions, requiring protective strategies during multi-step syntheses.

Biological Activity

4-(Chloromethyl)-3-isopropyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class of heterocycles. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isopropyl hydrazine with appropriate aldehydes or ketones under acidic conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Antitumor Activity

Recent studies indicate that compounds containing pyrazole moieties exhibit significant antitumor activity. For instance, this compound has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis |

| HepG2 (Liver) | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

The compound has shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and reduces the activity of COX-2, an enzyme involved in inflammation.

Table 2: Anti-inflammatory Activity

The compound's anti-inflammatory effects may be attributed to its ability to modulate signaling pathways involved in inflammation .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied, and this compound is no exception. It exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains .

Case Studies

A recent case study focused on the efficacy of this compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, with a notable increase in survival rates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(chloromethyl)-3-isopropyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of 3-isopropyl-1H-pyrazole with chloromethylating agents (e.g., chloromethyl ethers or chloromethyl halides). Key parameters include temperature control (0–25°C to avoid side reactions) and anhydrous conditions to prevent hydrolysis of the chloromethyl group. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the chloromethyl (–CHCl) and isopropyl (–CH(CH)) substituents. The chloromethyl group typically appears as a singlet at δ 4.5–5.0 ppm in H NMR.

- IR : Stretching vibrations for C–Cl (600–800 cm) and pyrazole ring C–N (1350–1500 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] at m/z 188.0712 for CHClN) .

Q. How should researchers handle solubility and storage challenges for this compound?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Pre-saturate solvents with inert gas to prevent decomposition.

- Storage : Store at –20°C in airtight, amber vials under nitrogen to minimize hydrolysis of the chloromethyl group. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group undergoes SN reactions due to its primary alkyl halide nature. Kinetic studies (e.g., using NaN in DMSO) reveal second-order dependence on nucleophile concentration. Steric hindrance from the isopropyl group may reduce reaction rates, requiring elevated temperatures (60–80°C) for efficient substitution. Computational modeling (DFT) can predict transition-state geometries and activation energies .

Q. How can structural modifications enhance the biological activity of this pyrazole derivative?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –CF) at the 5-position to enhance binding to hydrophobic enzyme pockets. Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to improve metabolic stability.

- Example : Analogues with trifluoromethyl groups (e.g., 5-(trifluoromethyl)-pyrazoles) show 3–5× increased inhibitory activity against carbonic anhydrase isoforms .

Q. How do crystallographic data resolve contradictions in reported melting points or stability profiles?

- Methodological Answer : X-ray diffraction reveals polymorphic forms (e.g., monoclinic vs. orthorhombic crystals) that explain discrepancies in melting points (e.g., 96–98°C vs. 102–104°C). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify metastable phases. For stability, hydrogen bonding between the pyrazole N–H and chloromethyl Cl atoms stabilizes the lattice in the monoclinic form .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2). Parameterize the chloromethyl group’s partial charges using quantum mechanics (QM/MM).

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of ligand-receptor complexes. Validate with in vitro assays (e.g., IC measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.